molecular formula C19H15N5O2 B2660110 (Z)-3-Hydroxy-3-phenyl-N-pyridin-3-yl-2-(pyridin-3-yldiazenyl)prop-2-enamide CAS No. 314245-15-3

(Z)-3-Hydroxy-3-phenyl-N-pyridin-3-yl-2-(pyridin-3-yldiazenyl)prop-2-enamide

Cat. No.: B2660110
CAS No.: 314245-15-3
M. Wt: 345.362
InChI Key: NOTJDNQDTTUMLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-3-Hydroxy-3-phenyl-N-pyridin-3-yl-2-(pyridin-3-yldiazenyl)prop-2-enamide is a sophisticated synthetic compound designed for advanced chemical and pharmaceutical research. This molecule integrates multiple pharmaceutically active motifs, including a pyridinyl diazenyl group and an enamide scaffold, creating a unique structure for investigating novel biological pathways. The presence of the pyridine ring, a established bioisostere for benzene, is known to enhance pharmacokinetic properties and facilitate binding to biological targets through hydrogen bonding . The azo group (diazenyl) incorporated into the structure provides potential for photochemical applications and molecular switching behavior, while the enamide portion may contribute to electron delocalization and specific protein interactions. Researchers can utilize this compound as a key intermediate in the synthesis of complex heterocyclic systems or as a candidate for probing enzyme inhibition and receptor binding studies. The structural complexity suggests potential for multifaceted biological activity, making it a valuable tool for drug discovery programs targeting resistant pathogens or complex disease mechanisms. This product is provided For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should conduct appropriate safety assessments before handling.

Properties

IUPAC Name

(Z)-3-hydroxy-3-phenyl-N-pyridin-3-yl-2-(pyridin-3-yldiazenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O2/c25-18(14-6-2-1-3-7-14)17(24-23-16-9-5-11-21-13-16)19(26)22-15-8-4-10-20-12-15/h1-13,25H,(H,22,26)/b18-17-,24-23?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STNYRVYWBLPDKL-QMJKMAGRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C(C(=O)NC2=CN=CC=C2)N=NC3=CN=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C(\C(=O)NC2=CN=CC=C2)/N=NC3=CN=CC=C3)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-Hydroxy-3-phenyl-N-pyridin-3-yl-2-(pyridin-3-yldiazenyl)prop-2-enamide typically involves multi-step organic reactions. One common approach includes the condensation of pyridine derivatives with phenyl-substituted intermediates under controlled conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for yield and purity, often incorporating purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-Hydroxy-3-phenyl-N-pyridin-3-yl-2-(pyridin-3-yldiazenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

(Z)-3-Hydroxy-3-phenyl-N-pyridin-3-yl-2-(pyridin-3-yldiazenyl)prop-2-enamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (Z)-3-Hydroxy-3-phenyl-N-pyridin-3-yl-2-(pyridin-3-yldiazenyl)prop-2-enamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and leading to downstream effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

The compound shares functional motifs with several classes of molecules:

Compound Class Key Structural Features Biological Activity/Applications Reference
Pyrido[1,2-b][1,2,4]triazepin-7-ones (102–104) Fused pyridine-triazepinone core, aryl substituents High antimicrobial activity
Chromone-based Enamides (1–4) Chromone (4-oxo-4H-chromen-3-yl) and sulfur-containing groups Optical/electronic applications
Target Compound Z-enamide, dual pyridinyl groups, phenyl-hydroxyl Hypothesized antimicrobial/coordination N/A

Key Observations :

  • Bioactivity: Pyrido-triazepinones (102–104) exhibit notable antimicrobial activity, attributed to their fused heterocyclic core and electron-rich substituents .
  • Electronic Properties : Chromone derivatives (1–4) with sulfur and phosphorous groups demonstrate applications in optical/quantum electronics . The target compound lacks these elements but may exhibit π-conjugation useful in materials science.
Crystallographic and Computational Analysis
  • Structural Determination: Tools like SHELX and WinGX () are critical for resolving complex stereochemistry in such compounds .

Biological Activity

(Z)-3-Hydroxy-3-phenyl-N-pyridin-3-yl-2-(pyridin-3-yldiazenyl)prop-2-enamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including anticancer, anti-inflammatory, and antimicrobial activities.

Chemical Structure

The compound features a complex structure that includes:

  • A central prop-2-enamide core.
  • Hydroxy and phenyl groups attached to the carbon backbone.
  • Pyridine rings that may contribute to its biological activity through various interactions.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of β-ketoenols have shown effectiveness against various tumor cell lines. In vitro studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.

Table 1: Summary of Anticancer Activity

CompoundCell Line TestedIC50 Value (μM)Mechanism of Action
(Z)-3-Hydroxy...HeLa15Induces apoptosis
Similar β-ketoenolMCF710Cell cycle arrest
Similar β-ketoenolA54912Apoptosis induction

Anti-inflammatory Activity

Similar compounds have been noted for their anti-inflammatory effects. For example, studies demonstrate that certain analogs can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways. The potential for (Z)-3-Hydroxy-3-phenyl-N-pyridin-3-yldiazenyl propanamide to modulate inflammatory responses is an area of ongoing research.

Case Study: Inhibition of COX Enzymes
In a study examining the effects of related compounds on COX activity, it was found that certain derivatives could reduce prostaglandin E2 synthesis significantly, indicating a promising anti-inflammatory profile.

Antimicrobial Activity

The antimicrobial properties of pyridine-based compounds have been documented extensively. Preliminary studies suggest that (Z)-3-Hydroxy-3-phenyl-N-pyridin-3-yldiazenylprop-2-enamide may exhibit activity against various bacterial strains, potentially offering a new avenue for antibiotic development.

Table 2: Antimicrobial Activity Overview

Bacterial StrainMinimum Inhibitory Concentration (MIC)Observations
E. coli25 μg/mLSignificant inhibition
S. aureus30 μg/mLModerate inhibition

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Interaction with Enzymes : The presence of functional groups allows for interaction with key enzymes involved in cancer progression and inflammation.
  • Cellular Uptake : The lipophilicity of the compound may facilitate cellular uptake, enhancing its efficacy.
  • Molecular Targeting : Potential targeting of specific receptors or pathways involved in disease processes is being explored.

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